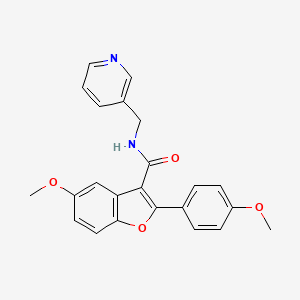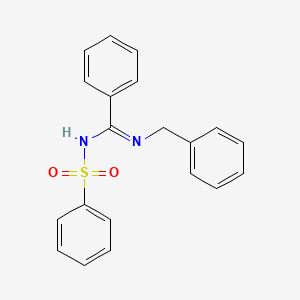
5-methoxy-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxy groups and a pyridinylmethyl substituent further enhances its chemical reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the methoxy and pyridinylmethyl groups through a series of substitution and coupling reactions. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Coupling with Pyridin-3-ylmethyl Group: This step often involves the use of coupling reagents such as palladium catalysts to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide: Lacks the pyridinylmethyl group, which may affect its reactivity and applications.
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide: Lacks the methoxy group on the benzofuran core, potentially altering its chemical properties.
Uniqueness
The presence of both methoxy groups and the pyridinylmethyl substituent in 5-methoxy-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-27-17-7-5-16(6-8-17)22-21(19-12-18(28-2)9-10-20(19)29-22)23(26)25-14-15-4-3-11-24-13-15/h3-13H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKQZKRDDBDLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B4914447.png)
![N-[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B4914450.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenyl(phenylthio)acetate](/img/structure/B4914458.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4914461.png)
![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B4914470.png)
![ethyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B4914485.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-butan-2-ylacetamide](/img/structure/B4914493.png)
![2-[(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid](/img/structure/B4914506.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4914515.png)


![4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B4914526.png)
![2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4914531.png)
